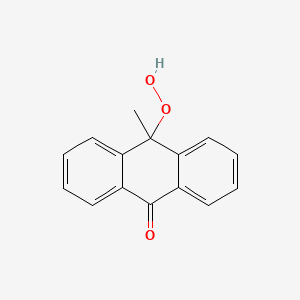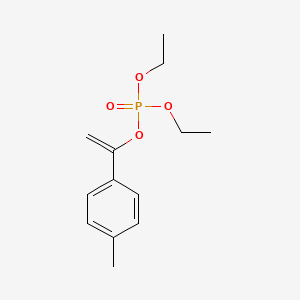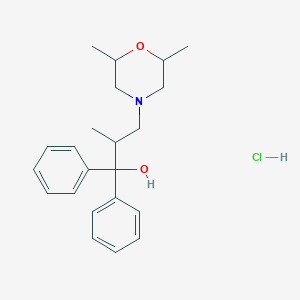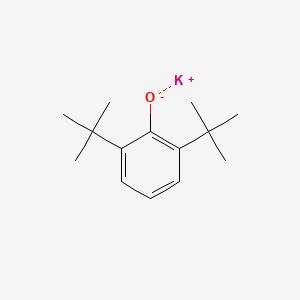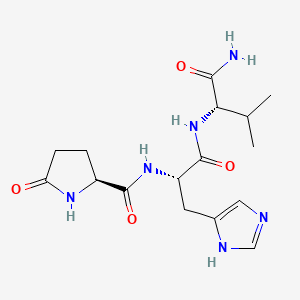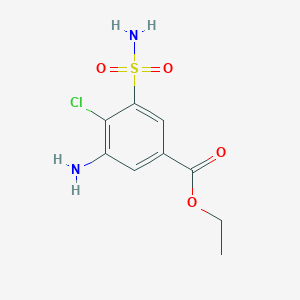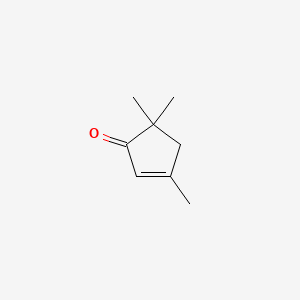
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one is a chemical compound with the molecular formula C₅Cl₂F₈O It is known for its unique structure, which includes multiple chlorine and fluorine atoms, making it a highly fluorinated ketone
Métodos De Preparación
The synthesis of 4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one typically involves the fluorination of corresponding chlorinated precursors. One common method involves the reaction of chlorinated pentanone with fluorinating agents under controlled conditions. Industrial production methods may include the use of specialized fluorination reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorination on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in designing drugs with enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparación Con Compuestos Similares
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one can be compared with other similar compounds, such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent in organic synthesis.
4,5-Dichloro-1,2,3-dithiazolium chloride: Used in the synthesis of sulfur-nitrogen heterocycles.
5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazole: Utilized in the production of specialty chemicals.
The uniqueness of this compound lies in its high degree of fluorination, which imparts distinctive chemical properties and reactivity compared to other compounds .
Propiedades
Número CAS |
20474-89-9 |
|---|---|
Fórmula molecular |
C5Cl2F8O |
Peso molecular |
298.94 g/mol |
Nombre IUPAC |
4,5-dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one |
InChI |
InChI=1S/C5Cl2F8O/c6-4(13,5(7,14)15)2(8,9)1(16)3(10,11)12 |
Clave InChI |
DFBGAGSLSPFLPJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(F)(F)Cl)(F)Cl)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




